Nonanoic acid, 9-mercapto-
Overview
Description
9-Mercaptononanoic acid is an organic compound with the molecular formula C9H18O2S. It is a type of alkanethiol, which means it contains both a thiol group (-SH) and a carboxylic acid group (-COOH). This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-mercaptononanoic acid typically involves the reaction of nonanoic acid with thiol-containing reagents. One common method is the thiolation of nonanoic acid using hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, 9-mercaptononanoic acid can be produced through large-scale thiolation processes. These processes often involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The product is then purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
9-Mercaptononanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Alkylated thiols.
Scientific Research Applications
9-Mercaptononanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the formation of self-assembled monolayers (SAMs) for surface modification and sensor development.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 9-mercaptononanoic acid primarily involves its ability to form strong bonds with metal surfaces through the thiol group. This interaction facilitates the formation of self-assembled monolayers (SAMs), which can modify the surface properties of materials. The carboxylic acid group can further interact with other molecules, enhancing the compound’s functionality in various applications .
Comparison with Similar Compounds
Similar Compounds
11-Mercaptoundecanoic acid: Contains a longer alkane chain and is used in similar applications for surface modification.
6-Mercaptohexanoic acid: Has a shorter alkane chain and is used in the formation of SAMs.
3-Mercaptopropionic acid: Contains a shorter chain and is used in the synthesis of various organic compounds.
Uniqueness
9-Mercaptononanoic acid is unique due to its specific chain length, which provides a balance between flexibility and stability in the formation of self-assembled monolayers. This makes it particularly useful in applications requiring precise surface modifications .
Biological Activity
Nonanoic acid, 9-mercapto- (chemical formula: C9H18O2S), is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects. The information is derived from diverse scientific sources, including experimental studies and reviews.
Nonanoic acid, 9-mercapto- is characterized by the presence of a mercapto (-SH) group, which is known to impart various biological activities. The compound's structure allows it to participate in redox reactions and interact with biological macromolecules.
1. Anti-inflammatory Activity
Research has indicated that compounds containing thiol groups exhibit anti-inflammatory properties. For instance, derivatives of 1,2,4-triazole with mercapto groups have been shown to reduce inflammation in animal models through mechanisms that involve the inhibition of pro-inflammatory cytokines and enzymes.
Case Study:
A study synthesized several 1,2,4-triazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema method. Among these, compounds with a mercapto group demonstrated significant reductions in edema, indicating potential therapeutic applications in inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial properties of nonanoic acid, 9-mercapto- are noteworthy. Thiol-containing compounds have been reported to exhibit activity against various bacterial strains by disrupting cell membrane integrity or interfering with metabolic processes.
Research Findings:
A study evaluated the antibacterial activity of synthesized triazole derivatives against common pathogens. Compounds with mercapto groups showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
3. Anticancer Activity
The anticancer potential of nonanoic acid, 9-mercapto- is linked to its ability to induce apoptosis in cancer cells. Studies have highlighted the role of thiol compounds in modulating signaling pathways associated with cell growth and survival.
Molecular Mechanism:
Research indicates that mercapto-containing compounds can inhibit key proteins involved in cancer cell proliferation, such as the PI3K/AKT pathway. This inhibition leads to reduced tumor growth and enhanced sensitivity to chemotherapeutic agents .
Summary of Biological Activities
Properties
IUPAC Name |
9-sulfanylnonanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c10-9(11)7-5-3-1-2-4-6-8-12/h12H,1-8H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFVMIBWPIRORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465402 | |
Record name | Nonanoic acid, 9-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204063-54-7 | |
Record name | 9-Mercaptononanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204063-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonanoic acid, 9-mercapto- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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